6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione
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Overview
Description
6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 6-chloroindazole, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Fluoroanilino Substitution: The amino group is then reacted with 3-fluoroaniline under appropriate conditions to form the fluoroanilino derivative.
Oxidation: Finally, the compound undergoes oxidation to introduce the dione structure at the 4th and 7th positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione structure.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.
Scientific Research Applications
6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione can be compared with other indazole derivatives, such as:
- 5-chloro-1H-indazole-4,7-dione
- 6-fluoro-5-(3-chloroanilino)-1H-indazole-4,7-dione
- 5-(3-fluoroanilino)-1H-indazole-4,7-dione
These compounds share similar structures but differ in the position and type of substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
918961-28-1 |
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Molecular Formula |
C13H7ClFN3O2 |
Molecular Weight |
291.66 g/mol |
IUPAC Name |
6-chloro-5-(3-fluoroanilino)-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H7ClFN3O2/c14-9-11(17-7-3-1-2-6(15)4-7)12(19)8-5-16-18-10(8)13(9)20/h1-5,17H,(H,16,18) |
InChI Key |
MRXFSCPSMGCKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl |
Origin of Product |
United States |
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